Methyl6-chlorochroman-2-carboxylate
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Overview
Description
Methyl 6-chlorochroman-2-carboxylate is an organic compound with the molecular formula C11H11ClO3 and a molecular weight of 226.66 g/mol . This compound is part of the chroman family, which is known for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chlorochroman-2-carboxylate typically involves the reaction of 6-chlorochroman-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The process can be summarized as follows:
- Dissolve 6-chlorochroman-2-carboxylic acid in methanol.
- Add a catalytic amount of sulfuric acid or hydrochloric acid.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and neutralize the acid with sodium bicarbonate.
- Extract the product with an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of methyl 6-chlorochroman-2-carboxylate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chlorochroman-2-carboxylate undergoes various chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of 6-chlorochroman-2-carboxylic acid or 6-chlorochroman-2-one.
Reduction: Formation of 6-chlorochroman-2-methanol.
Substitution: Formation of 6-aminochroman-2-carboxylate or 6-thiochroman-2-carboxylate.
Scientific Research Applications
Methyl 6-chlorochroman-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-chlorochroman-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
- Methyl 6-chloropyridine-2-carboxylate
- Methyl 6-chlorochromane-2-carboxylate
- Methyl 6-chloropyridine-2-carboxylate
Comparison: Methyl 6-chlorochroman-2-carboxylate is unique due to its chroman structure, which imp
Biological Activity
Methyl-6-chlorochroman-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.
Synthesis of Methyl-6-Chlorochroman-2-Carboxylate
Methyl-6-chlorochroman-2-carboxylate can be synthesized through several methods. The most common approach involves the chlorination of chroman derivatives followed by carboxylation. For example, the synthesis may start from 6-chlorochroman, which is then converted into methyl ester using methanol and acid catalysis.
Anticancer Activity
Research has demonstrated that methyl-6-chlorochroman-2-carboxylate exhibits notable anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical carcinoma), HepG2 (liver carcinoma), and Vero (African green monkey kidney cells).
- IC50 Values : The compound showed an IC50 value of approximately 62.37 µg/mL against HeLa cells, indicating potent cytotoxicity.
Antimicrobial Activity
Methyl-6-chlorochroman-2-carboxylate has also been evaluated for its antimicrobial properties:
- Gram-positive and Gram-negative Bacteria : The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 125 µg/mL to 250 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Study 1: Anticancer Efficacy
A study published in 1971 highlighted the synthesis and biological evaluation of various chlorochroman derivatives, including methyl-6-chlorochroman-2-carboxylate. The study found that these compounds exhibited significant inhibitory activity against cancer cell lines, suggesting their potential as chemotherapeutic agents .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of methyl-6-chlorochroman-2-carboxylate against a panel of bacterial strains. The results indicated that the compound possessed a broad spectrum of activity, particularly against Gram-positive bacteria, with MIC values indicating strong antibacterial potential .
Data Summary
Biological Activity | Cell Line/Bacteria | IC50/MIC Value |
---|---|---|
Anticancer Activity | HeLa | 62.37 µg/mL |
Antimicrobial Activity | Staphylococcus aureus | 125 µg/mL |
Antimicrobial Activity | Escherichia coli | 250 µg/mL |
Properties
IUPAC Name |
methyl 6-chloro-3,4-dihydro-2H-chromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJOUDOXLJHCND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(O1)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.